N4-Anisoylcytidine
Description
N4-Anisoylcytidine is a modified nucleoside, which is a cytidine (B196190) base that has an anisoyl group attached at the N4 position. cymitquimica.com This structural alteration is central to its function in advanced chemical biology research, influencing its biochemical characteristics such as stability, solubility, and how it interacts with nucleic acids. cymitquimica.com The field of chemical biology utilizes chemical tools and techniques to study and manipulate biological systems, and modified nucleosides like this compound are fundamental to this work. ucr.edu They allow for the synthesis of custom DNA and RNA sequences, which are essential for exploring gene function, regulation, and the development of novel therapeutics. openaccessgovernment.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O7/c1-26-10-4-2-9(3-5-10)15(24)18-12-6-7-20(17(25)19-12)16-14(23)13(22)11(8-21)27-16/h2-7,11,13-14,16,21-23H,8H2,1H3,(H,18,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHIASPEJUIQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398490 | |
| Record name | N4-Anisoylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28225-17-4 | |
| Record name | N4-Anisoylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies for N4 Anisoylcytidine
Direct Synthesis from Cytidine (B196190) Precursors
The direct synthesis of N4-Anisoylcytidine from cytidine is a fundamental process that involves the selective acylation of the exocyclic amino group.
Acylation Reactions of Cytidine at the N4-Position
The primary method for the synthesis of this compound involves the direct acylation of cytidine at the N4-amino group. This reaction is typically achieved using an acylating agent such as p-anisoyl chloride. ttu.ee The stability of the resulting amide bond in N4-acylated cytidine derivatives is a critical factor, with the anisoyl group providing greater stability compared to benzoyl or acetyl groups. ttu.ee This enhanced stability is advantageous for subsequent steps in oligonucleotide synthesis. ttu.ee
The reaction involves treating cytidine with para-anisoyl chloride, leading to the formation of this compound. ttu.ee In some procedures, this acylation is performed on deoxycytidine 5'-phosphate, resulting in 3',N4-dianisoyldeoxycytidine 5'-phosphate. ttu.ee The choice of the anisoyl group is strategic, as it offers a balance of being stable enough to withstand the conditions of oligonucleotide synthesis while being removable under specific deprotection conditions. ttu.ee
Optimization of Reaction Conditions and Reagents for this compound Formation
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, and the equivalents of reagents used. researchgate.netnih.govmatec-conferences.orgchemrxiv.orgscitechnol.com For instance, a general approach to acylation involves dissolving the cytidine derivative in a suitable solvent like pyridine (B92270) or N-methylimidazole and then treating it with anisoyl chloride at room temperature. google.com After the reaction is complete, it is typically quenched with ice, followed by the addition of ammonia. google.com
The selection of reagents and their stoichiometry significantly impacts the outcome. For example, in related acylation reactions, the use of a specific amount of an activating agent and a Lewis acid at a controlled temperature has been shown to provide the best results. researchgate.net While specific optimization data for this compound formation is proprietary to many labs, the principles of optimizing reaction parameters such as solvent, temperature, and reagent ratios are universally applicable to improve reaction efficiency and yield. researchgate.netnih.govchemrxiv.org
Selective Protection and Functionalization for Downstream Applications
For this compound to be a useful building block in oligonucleotide synthesis, the hydroxyl groups of the ribose sugar must be appropriately protected.
Anisoyl Group Introduction on Cytidine Derivatives for Oligonucleotide Synthesis
The anisoyl group is a preferred protecting group for the exocyclic amino group of cytosine in the synthesis of oligonucleotides and peptide nucleic acids (PNAs). rsc.org Its use is well-established and offers reliability during the synthetic process. rsc.orgttu.ee The stability of the N4-anisoyl bond is particularly important as it must endure the various chemical treatments involved in the stepwise addition of nucleotide monomers to the growing chain. ttu.ee The anisoyl group is more stable than the benzoyl group, which is also commonly used for cytosine protection. ttu.ee This stability hierarchy (anisoyl > benzoyl > acetyl) allows for selective protection strategies in complex syntheses. ttu.ee
Synthesis of Ribose-Protected this compound Intermediates
The synthesis of fully protected this compound monomers for oligonucleotide synthesis requires the protection of the hydroxyl groups on the ribose ring. oup.com This is a multi-step process that involves the initial N4-acylation followed by the protection of the 2', 3', and 5'-hydroxyl groups. oup.com
A variety of protecting groups are employed for the hydroxyl functions of the ribose moiety in this compound to ensure that the correct linkages are formed during oligonucleotide synthesis.
5'-Hydroxyl Protection: The 5'-hydroxyl group is typically protected with an acid-labile group, most commonly the 4,4'-dimethoxytrityl (DMT) group. google.comglenresearch.comumich.edu The DMT group is stable during the coupling reactions but can be selectively removed with a mild acid treatment to allow for the addition of the next nucleotide in the 3' to 5' synthesis direction. glenresearch.comumich.edu
2'-Hydroxyl Protection: The protection of the 2'-hydroxyl group is critical in RNA synthesis to prevent isomerization and chain cleavage. glenresearch.com A common protecting group for the 2'-hydroxyl is the tert-butyldimethylsilyl (TBDMS) group. Other strategies include the use of orthoester-type protecting groups which are compatible with the DMT group at the 5'-position. researchgate.net
Simultaneous 3'- and 5'-Hydroxyl Protection: In some synthetic routes, a bifunctional reagent like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl) is used to simultaneously protect the 3' and 5'-hydroxyl groups of cytidine. oup.comresearchgate.net This is then followed by the protection of the 2'-hydroxyl group, and subsequent removal of the TIPDS group to allow for selective protection of the 5'-hydroxyl. oup.com
The following table summarizes the protecting groups commonly used for the different hydroxyl positions of this compound.
| Hydroxyl Position | Common Protecting Groups | Key Features |
| 5'-OH | 4,4'-Dimethoxytrityl (DMT) | Acid-labile; allows for monitoring of synthesis efficiency. glenresearch.comumich.edu |
| 2'-OH | tert-Butyldimethylsilyl (TBDMS) | Stable during synthesis; removed under specific conditions. |
| Orthoester-type groups | Compatible with acid-labile 5'-protecting groups. researchgate.net | |
| 3',5'-OH (simultaneous) | 1,1,3,3-Tetraisopropyldisiloxane (TIPDS) | Protects both primary and secondary hydroxyls. oup.comresearchgate.net |
The strategic selection and application of these protecting groups enable the efficient and controlled synthesis of oligonucleotides containing this compound.
Preparation of Phosphoramidite (B1245037) Building Blocks for Automated Synthesis
The phosphoramidite method is the gold standard for the automated chemical synthesis of oligonucleotides. tcichemicals.com This process requires the conversion of nucleosides, such as this compound, into specialized building blocks known as phosphoramidites. These molecules are activated during synthesis to form the phosphate (B84403) backbone of the growing nucleic acid chain. tcichemicals.comatdbio.com
Synthesis of this compound Phosphoramidites
The synthesis of an this compound phosphoramidite is a multi-step process that involves the strategic protection and activation of the nucleoside.
Protection of the 5'-Hydroxyl Group: The process typically begins with the selective protection of the 5'-hydroxyl group of this compound. The most commonly used protecting group for this purpose is the dimethoxytrityl (DMT) group. atdbio.comidtdna.com This group is acid-labile, allowing for its easy removal in each cycle of automated synthesis to free up the 5'-hydroxyl for the next coupling reaction. atdbio.com
Protection of the 2'-Hydroxyl Group: The 2'-hydroxyl group of the ribose must also be protected with a base-labile group to prevent branching and other side reactions during synthesis. Groups such as tert-butyldimethylsilyl (TBDMS) are commonly employed for this purpose.
Phosphitylation: With the 5' and 2' positions protected, the final step is the phosphitylation of the 3'-hydroxyl group. This is achieved by reacting the protected nucleoside with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base like N,N-diisopropylethylamine (DIPEA). This reaction introduces the phosphoramidite moiety at the 3' position, rendering the molecule ready for use in an automated synthesizer. google.com
Table 2: General Steps for this compound Phosphoramidite Synthesis
| Step | Position Modified | Reagent/Group | Purpose | Reference |
| 1 | 5'-Hydroxyl | Dimethoxytrityl (DMT) Chloride | Protects the 5'-OH; allows for controlled chain elongation. | atdbio.comidtdna.com |
| 2 | 2'-Hydroxyl | tert-Butyldimethylsilyl (TBDMS) Chloride | Prevents unwanted reactions at the 2'-OH during synthesis. | nih.gov |
| 3 | 3'-Hydroxyl | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Introduces the reactive phosphoramidite group for coupling. | google.com |
Linker and Spacer Integration in Phosphoramidite Synthesis
In many applications, it is desirable to introduce non-nucleotidic moieties, such as linkers or spacers, into a synthetic oligonucleotide. This is accomplished using specialized phosphoramidites that carry these functionalities. thermofisher.com
Linker Phosphoramidites: These reagents are used to attach functional groups like fluorophores, biotin, or amines to the oligonucleotide. thermofisher.comglenresearch.com For example, an amino-linker phosphoramidite can be added to the 5'-end of an oligonucleotide containing this compound during the final synthesis cycle. After deprotection, this results in a primary amine at the 5'-terminus, which can then be conjugated to other molecules. Photocleavable linkers are also available, allowing the attached molecule to be released upon exposure to light. glenresearch.comchemie-brunschwig.ch
Spacer Phosphoramidites: Spacers are chemically inert chains, such as polyethylene (B3416737) glycol (hexaethylene glycol or HEG) or simple carbon chains (e.g., C3 spacer), that are inserted between nucleotides or between a nucleotide and a terminal label. thermofisher.com Their purpose is often to reduce steric hindrance between a bulky label and the oligonucleotide, or to mimic an abasic site within the DNA or RNA strand. thermofisher.com A spacer phosphoramidite, such as a Spacer 18 (HEG) phosphoramidite, can be coupled just like a standard nucleoside phosphoramidite at any point in the automated synthesis. thermofisher.com This allows for precise placement of the spacer within the sequence relative to the this compound residues.
The integration of these specialized phosphoramidites is a versatile strategy that expands the functional possibilities of synthetic oligonucleotides built with this compound. It allows for the creation of complex molecular constructs for a wide range of research and diagnostic applications. idtdna.com
Role of the Anisoyl Group As a Protecting Moiety in Oligonucleotide Synthesis
Mechanistic Basis of N4-Anisoyl Protection for Cytidine (B196190) Exocyclic Amine
The primary role of the anisoyl group is to decrease the nucleophilicity of the exocyclic amine of cytidine. This is achieved by converting the amine into an amide. The electron-withdrawing character of the adjacent carbonyl group delocalizes the lone pair of electrons from the nitrogen atom, rendering it significantly less reactive towards the electrophilic centers encountered during the synthesis cycle. ttu.ee
During the coupling step of oligonucleotide synthesis, a 5'-hydroxyl group of the growing oligonucleotide chain attacks an activated phosphoramidite (B1245037) monomer. diva-portal.org If the exocyclic amines of the nucleobases are not protected, their inherent nucleophilicity can lead to several side reactions. idtdna.comusp.org These undesirable reactions include branching of the oligonucleotide chain, where the amine attacks the activated phosphoramidite, or modification of the nucleobase itself. usp.org By acylating the cytosine amine with an anisoyl group, its reactivity is suppressed, thus preventing these side reactions and ensuring that bond formation occurs exclusively between the 5'-hydroxyl of the oligonucleotide chain and the 3'-phosphoramidite of the incoming monomer. usp.orgttu.ee This protection is critical for maintaining the integrity of the desired oligonucleotide sequence.
Orthogonal Protection Strategies Employing N4-Anisoylcytidine
Modern chemical synthesis of nucleic acids relies on orthogonal protection strategies, wherein different classes of protecting groups can be removed under specific conditions without affecting others. numberanalytics.comfiveable.me This allows for the sequential and controlled deprotection of the synthetic oligonucleotide. This compound is a key component in many such strategies. arkat-usa.org
The N4-anisoyl group is fully compatible with the most common protecting groups used for the hydroxyl functions of the sugar moiety. libretexts.org These include:
Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl of the nucleoside. idtdna.comlibretexts.org It is removed at the beginning of each synthesis cycle with a weak acid (e.g., trichloroacetic acid). The amide bond of the N4-anisoyl group is stable under these acidic conditions.
tert-Butyldimethylsilyl (TBDMS): In RNA synthesis, the 2'-hydroxyl group is commonly protected with a silyl (B83357) ether like TBDMS. thermofisher.com This group is labile to fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF). The N4-anisoyl group remains intact during the fluoride-mediated desilylation of the 2'-hydroxyl group.
This compatibility ensures that the exocyclic amine of cytosine remains protected throughout the entire chain assembly process, only to be removed at the final deprotection stage.
The essence of the orthogonal strategy lies in the differential lability of the protecting groups. numberanalytics.com The N4-anisoyl group is designed to be stable during the acidic removal of the 5'-DMT group and potential fluoride-based removal of 2'-silyl ethers. researchgate.net It is, however, readily cleaved under basic conditions during the final deprotection step, which also cleaves the oligonucleotide from the solid support and removes the phosphate (B84403) protecting groups (typically cyanoethyl groups). ttu.eearkat-usa.org This final cleavage is usually performed with aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427). libretexts.org This selective removal ensures that the primary amine of cytosine is only exposed after the full-length oligonucleotide has been assembled and cleaved from the support.
Comparative Analysis of N4-Anisoyl Protection with Other Exocyclic Amine Protecting Groups (e.g., Benzoyl, Acetyl)
The exocyclic amine of cytidine can be protected by various acyl groups, with anisoyl, benzoyl (Bz), and acetyl (Ac) being the most common. ttu.eelibretexts.org The choice among them involves a trade-off between stability and ease of removal.
Stability and Lability: The stability of these N-acyl groups to basic hydrolysis generally follows the order: Anisoyl > Benzoyl > Acetyl. ttu.ee The anisoyl group is more stable than the benzoyl group, which in turn is significantly more stable than the acetyl group. ttu.eelibretexts.org This means that anisoyl protection provides the most robust defense against premature deprotection during synthesis. Conversely, the acetyl group is the most labile and is removed most rapidly, while the anisoyl group requires longer deprotection times or stronger basic conditions. libretexts.orgnih.gov
Prevention of Side Reactions: While all three groups effectively prevent the primary side reactions during coupling, issues can arise during deprotection. When using methylamine in the deprotection solution, the N4-benzoyl group on cytosine can sometimes undergo a transamidation reaction, leading to the formation of N4-methylcytosine. The N4-acetyl group is hydrolyzed so rapidly that this side reaction is not observed. atdbio.com The N4-anisoyl group is also less prone to such side reactions compared to the benzoyl group.
Solubility: The nature of the protecting group can influence the solubility of the phosphoramidite monomer in the organic solvents used during synthesis, which is a practical consideration for automated synthesis. ttu.ee
Deprotection Chemistry and Kinetic Considerations for N4 Anisoylcytidine Derivatives
Base-Mediated Deprotection Methods (e.g., Ammonolysis)
The standard and most widely practiced method for the removal of N-acyl protecting groups, including the anisoyl group from cytidine (B196190), is through base-mediated hydrolysis, commonly referred to as ammonolysis. This process involves treating the solid-support-bound, fully assembled oligonucleotide with a concentrated solution of ammonium (B1175870) hydroxide (B78521). The mechanism proceeds via nucleophilic attack of ammonia on the carbonyl carbon of the anisoyl group, leading to the formation of a tetrahedral intermediate which then collapses to release the free exocyclic amine of cytidine and p-anisamide as a byproduct.
This treatment simultaneously achieves three essential post-synthesis objectives:
Cleavage of the oligonucleotide from the solid support.
Removal of the cyanoethyl protecting groups from the phosphate (B84403) backbone.
Removal of the N-acyl protecting groups from the nucleobases (dA, dC, and dG).
The efficiency of ammonolysis is highly dependent on both the concentration of the base and the reaction temperature. Standard acyl groups, such as benzoyl and by extension anisoyl, are relatively stable and require forcing conditions for their complete removal.
Historically, deprotection was carried out using concentrated aqueous ammonium hydroxide (28-33% NH₃) at elevated temperatures, typically 55 °C, for extended periods of 8 to 16 hours. However, such prolonged exposure to harsh basic conditions can be detrimental to the integrity of the oligonucleotide, especially for longer sequences or those containing sensitive modifications.
To mitigate degradation and shorten deprotection times, several optimized protocols have been developed. These often involve mixtures of aqueous ammonia with organic solvents or the use of alternative amines. For instance, a common condition for removing standard protecting groups involves using a 3:1 (v/v) mixture of ammonium hydroxide and ethanol. While this can be milder, it may still require long incubation times of approximately 16 hours at 55-65 °C. umich.edu More rapid deprotection can be achieved with mixtures of ammonium hydroxide and methylamine (B109427) (AMA), which can reduce deprotection times to as little as 10-15 minutes at 65 °C. scribd.com The choice of conditions represents a trade-off between the speed of deprotection and the preservation of the final oligonucleotide product.
While specific kinetic data for N4-anisoylcytidine is not extensively published, the N4-benzoyl group is a very close structural analog. The anisoyl group differs only by the presence of a p-methoxy substituent on the benzene ring. This electron-donating group is expected to slightly decrease the electrophilicity of the carbonyl carbon, making the anisoyl group marginally more stable (i.e., slower to deprotect) than the benzoyl group. Therefore, the deprotection kinetics of N-benzoyl cytidine serves as an excellent and widely used proxy.
Studies evaluating the deprotection half-lives of various N-acyl groups have shown that the benzoyl group is significantly more stable than "fast" or "mild" protecting groups like phenoxyacetyl (PAC). For example, under treatment with ethanolic ammonia at room temperature, the half-life of N-benzoyl deoxycytidine (dC(Bz)) is on the order of hours, whereas the half-life for dC(PAC) is only a few minutes. nih.govresearchgate.net
Alternative Deprotection Strategies
The requirement for harsh ammonolysis to remove the anisoyl group has prompted the development of alternative strategies, particularly for the synthesis of oligonucleotides containing sensitive labels, modified bases, or RNA, which is prone to degradation under strongly basic conditions.
To circumvent the issues associated with strong bases and high temperatures, various mild deprotection systems have been introduced. These methods are designed to be orthogonal to the more stable N-anisoyl group or are used in conjunction with more labile "UltraMILD" protecting groups on the other nucleobases. glenresearch.com
One of the most common mild deprotection reagents is a solution of 0.05 M potassium carbonate in anhydrous methanol. glenresearch.com This system is effective at removing very labile protecting groups at room temperature over a period of about 4 hours and is compatible with many sensitive fluorescent dyes and other modifications. Another approach involves the use of non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the removal of certain protecting groups under anhydrous conditions. researchgate.net For highly sensitive applications, complex multi-step deprotection schemes using reagents such as sodium periodate followed by potassium carbonate have been developed to operate under non-nucleophilic conditions. nih.govrsc.org
Further innovation in protecting group strategy focuses on triggers other than chemical reagents, offering spatial and temporal control over the deprotection process.
Photo-labile Derivatives: A theoretical approach to creating a light-sensitive anisoyl group would involve incorporating a photolabile moiety, such as an o-nitrobenzyl group, into its structure. Photolabile protecting groups (PPGs) are removed by irradiation with UV light at a specific wavelength. For instance, an anisoyl group could be linked via an o-nitrobenzyloxycarbonyl linker. Upon irradiation, this linker would cleave, initiating a cascade reaction that releases the unprotected amine. This strategy would provide a non-invasive deprotection method, though challenges include preventing light-induced damage to the nucleobases themselves.
Enzyme-Cleavable Derivatives: Inspired by their use in antibody-drug conjugates, enzyme-cleavable linkers could theoretically be incorporated into the anisoyl protecting group. For example, a dipeptide sequence that is a substrate for a specific enzyme, such as Cathepsin B, could be placed between the anisoyl moiety and the N4-amine of cytidine. researchgate.net In the presence of the target enzyme, the dipeptide would be cleaved, triggering the release of the protecting group under highly specific and biocompatible conditions. This approach is purely exploratory for nucleobase protection but represents a frontier in the development of highly selective deprotection strategies.
Impact of Anisoyl Group on Overall Oligonucleotide Deprotection Profile
When this compound is used, the other bases must be protected with groups of comparable stability, such as N6-benzoyl for adenine (B156593) and N2-isobutyryl for guanine. This creates a "standard" protection scheme where all acyl groups are removed under the same set of conditions.
Minimizing Oligonucleotide Degradation During Deprotection
A primary challenge during the final deprotection stage of oligonucleotide synthesis is preventing the degradation of the newly synthesized chain. The standard method for removing N-acyl protecting groups involves treatment with concentrated aqueous ammonium hydroxide, often at elevated temperatures. While effective, these strongly basic conditions can promote side reactions, including cleavage of the phosphodiester backbone, particularly if harsh conditions (prolonged exposure or high temperatures) are required.
The rate of removal of an N-acyl protecting group is a key determinant of the required deprotection conditions. Groups that are highly resistant to cleavage necessitate more aggressive treatment, thereby increasing the risk of oligonucleotide degradation. The N4-anisoyl group, a p-methoxybenzoyl derivative, is structurally similar to the widely used N4-benzoyl group. However, the presence of the electron-donating methoxy group at the para position of the phenyl ring makes the carbonyl carbon slightly less electrophilic. This modification is expected to decrease the rate of nucleophilic attack by ammonia compared to the unsubstituted benzoyl group, making the N4-anisoyl group somewhat more stable.
This increased stability requires that deprotection conditions be sufficiently robust to ensure its complete removal. Incomplete deprotection can lead to the presence of modified cytidine residues in the final product, which can interfere with downstream biological applications. Therefore, a balance must be struck: the conditions must be strong enough to drive the deprotection of the anisoyl group to completion but mild enough to preserve the integrity of the oligonucleotide chain. For sensitive oligonucleotides, alternative and milder deprotection strategies, such as the use of gaseous ammonia or different amine reagents, may be employed to minimize degradation while still achieving effective removal of more stable protecting groups like N4-anisoyl. nih.gov
Compatibility with Cleavage of Other Protecting Groups
The process of oligonucleotide synthesis employs an orthogonal protection strategy, where different classes of protecting groups are removed under distinct chemical conditions. The final deprotection step, however, is typically designed to remove multiple groups simultaneously. This requires that the cleavage chemistry for one group be fully compatible with the others present on the oligonucleotide. The key protecting groups that must be considered alongside the N4-anisoyl group are:
Phosphate Protecting Groups: The internucleotide linkages are typically protected with 2-cyanoethyl groups, which are labile to the same basic conditions used for N-acyl group removal. Treatment with ammonium hydroxide facilitates their removal via a β-elimination reaction. The conditions required for cleaving the N4-anisoyl group are fully compatible with the deprotection of the phosphate backbone.
Other Base Protecting Groups: A standard protection scheme involves N6-benzoyl (Bz) for adenosine and N2-isobutyryl (iBu) for guanosine. glenresearch.com The rate-limiting step in base deprotection is often the removal of the N2-isobutyryl group from guanosine, which is significantly more resistant to ammonolysis than the N6-benzoyl group on adenosine. glenresearch.com
The kinetics of deprotection for the N4-anisoyl group must fit within this framework. While specific half-life data for the N4-anisoyl group is not as commonly cited as for other groups, its stability is generally considered to be in the same range as the standard benzoyl and isobutyryl groups. Deprotection protocols are therefore optimized to ensure the complete removal of the most stable group, typically N2-isobutyrylguanine, which consequently ensures the removal of the N4-anisoyl and N6-benzoyl groups as well.
The following table presents the cleavage half-lives (t½) for several common N-acyl protecting groups under standard deprotection conditions, providing a kinetic context for understanding the compatibility of this compound.
| Protected Deoxyribonucleoside | Protecting Group | Deprotection Conditions | Cleavage Half-Life (t½) in minutes |
|---|---|---|---|
| N6-Benzoyldeoxyadenosine | Benzoyl (Bz) | Aqueous Ammonia, 55°C | 11 |
| N4-Benzoyldeoxycytidine | Benzoyl (Bz) | Aqueous Ammonia, 55°C | 7 |
| N2-Isobutyryldeoxyguanosine | Isobutyryl (iBu) | Aqueous Ammonia, 55°C | 95 |
| N4-Acetyldeoxycytidine | Acetyl (Ac) | Aqueous Ammonia, 55°C | <1 |
| N6-Phenoxyacetyldeoxyadenosine | Phenoxyacetyl (Pac) | Aqueous Ammonia, 55°C | <1 |
Data in the table is compiled from established research findings in oligonucleotide chemistry for comparative purposes. springernature.com
The conditions used for removing the N4-anisoyl group are generally incompatible with "ultrafast" deprotection protocols that use reagents like a mixture of aqueous ammonium hydroxide and methylamine (AMA). umich.edu Such reagents can cause transamination of N4-aroyl-protected cytidines, converting them into N4-methylcytidine derivatives. umich.edu Therefore, when this compound is used, standard deprotection with aqueous ammonium hydroxide is the preferred method to ensure chemical fidelity.
Applications of N4 Anisoylcytidine in Advanced Nucleic Acid Research
Construction of Synthetic Oligonucleotides for Structural and Functional Studies
The anisoyl group of N4-Anisoylcytidine provides essential protection for the exocyclic amine of cytosine during the automated chemical synthesis of DNA and RNA oligonucleotides. idtdna.com This protection is crucial to prevent unwanted side reactions during the phosphoramidite (B1245037) coupling steps, ensuring the correct sequence and integrity of the final oligonucleotide product. idtdna.com
This compound is a standard reagent used in solid-phase phosphoramidite chemistry to introduce cytosine residues into growing DNA and RNA chains. researchgate.nettandfonline.com The anisoyl protecting group is stable throughout the synthesis cycles but can be efficiently removed under basic conditions, typically with ammonium (B1175870) hydroxide (B78521), after the full-length oligonucleotide has been assembled. google.com This process allows for the creation of custom DNA and RNA oligomers with defined sequences for a wide range of applications.
Recent studies have explored the enzymatic incorporation of N4-acylated 2'-deoxycytidine (B1670253) triphosphates (dCAcylTPs), including derivatives similar in principle to this compound, into DNA by various DNA polymerases. nih.gov Research has shown that some DNA polymerases can efficiently use these modified triphosphates as substrates, leading to the formation of modified DNA. nih.gov Interestingly, in some cases, these modified cytosines can form base pairs with adenine (B156593) in addition to the expected guanine. nih.gov This highlights the potential for creating DNA with altered base-pairing properties for specific research purposes.
The incorporation of modified nucleosides like this compound is fundamental for synthesizing oligonucleotides used in structural studies, such as X-ray crystallography and NMR spectroscopy, to understand the three-dimensional architecture of nucleic acids. nih.gov These synthetic oligonucleotides are also indispensable tools for functional studies, including the investigation of DNA-protein interactions, RNA interference (RNAi), and antisense applications. nih.govnih.gov
Table 1: Examples of Polymerases and their Efficiency with N4-Acylated Deoxycytidine Triphosphates
| DNA Polymerase | Family | Efficiency of Incorporation | Fidelity (Pairing with A vs. G) |
|---|---|---|---|
| Taq Polymerase | A | Efficient | Forms CAcyl•G and CAcyl•A pairs |
| Klenow Fragment (exo-) | A | Efficient | Forms CAcyl•G and CAcyl•A pairs |
| Bsm DNA Polymerase | B | Efficient | Forms CAcyl•G and CAcyl•A pairs |
| KOD XL DNA Polymerase | B | Efficient | Forms CAcyl•G and CAcyl•A pairs |
| phi29 DNA Polymerase | B | Successful Utilization | Prone to form CAcyl•A pairs |
| Terminal Deoxynucleotidyl Transferase | X | Capable of multiple incorporations | Not template-directed |
This table is a summary of findings from studies on N4-acylated deoxycytidine nucleotides, which share the principle of exocyclic amine modification with this compound. nih.gov
Chimeric oligonucleotides are nucleic acid sequences that contain a combination of different types of nucleotide analogs or backbone modifications. nih.govnih.gov this compound, as a precursor to the standard cytidine (B196190) residue, is integral to the synthesis of the DNA or RNA portions of these chimeric molecules. wipo.intresearchgate.net These synthetic constructs are designed to have enhanced properties, such as increased stability against nuclease degradation, improved binding affinity to target sequences, and better cellular uptake. nih.govnih.gov
The synthesis of chimeric oligonucleotides often involves combining standard phosphodiester linkages with modified backbones like phosphorothioates or phosphoramidates. nih.gov The use of protected nucleoside phosphoramidites, including N4-anisoyl-2'-deoxycytidine, is standard practice in the automated synthesis of these complex molecules. nih.gov By strategically placing different modifications within the oligonucleotide, researchers can fine-tune its properties for specific applications, such as antisense therapy and diagnostics. mdpi.combeilstein-journals.org
Preparation of Nucleoside Analogs for Biochemical Investigations
This compound can also serve as a starting material or an intermediate in the synthesis of various nucleoside analogs designed for biochemical studies. epo.orgresearchgate.netacs.org These analogs are crucial for probing the mechanisms of enzymes that interact with nucleosides and nucleotides.
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules. rsc.orgnih.gov this compound can be a substrate in chemoenzymatic pathways. For instance, it can be phosphorylated by nucleoside kinases to produce its corresponding monophosphate. researchgate.netmdpi.com This enzymatic phosphorylation is a key step in creating nucleotide analogs that can then be used to study a variety of biological processes. mdpi.com The anisoyl group can later be removed or kept as part of the final modified nucleotide, depending on the research goal.
This compound and its derivatives are valuable tools for studying the substrate specificity of enzymes like nucleoside kinases and deaminases. researchgate.netacs.orgjensenlab.org By modifying the N4-position of cytidine, researchers can investigate how these changes affect enzyme recognition and catalytic activity.
Studies have shown that human uridine-cytidine kinases (UCK1 and UCK2) can phosphorylate this compound, demonstrating the tolerance of these enzymes for bulky acyl groups at the N4-position. researchgate.net This finding is significant for understanding how cells might activate potential prodrugs that are analogs of cytidine. The ability of an enzyme to process a modified substrate provides insight into the shape and chemical properties of its active site. nih.gov
Table 2: Substrate Activity of this compound with Human Uridine-Cytidine Kinases
| Enzyme | Substrate Activity | Research Implication |
|---|---|---|
| Human Uridine-Cytidine Kinase 1 (UCK1) | Phosphorylated | Demonstrates tolerance for bulky N4-substituents. researchgate.net |
| Human Uridine-Cytidine Kinase 2 (UCK2) | Phosphorylated | Important for understanding the activation of pyrimidine (B1678525) nucleoside analogs. researchgate.netacs.org |
Data derived from in vitro enzymatic assays. researchgate.net
Development of Probes and Tags for Biomolecular Research (Excluding Clinical)
While this compound itself is primarily a protected precursor, the principle of modifying the N4-position of cytidine is central to the development of specialized probes and tags for biomolecular research. The exocyclic amine of cytosine provides a convenient attachment point for various functional groups without disrupting the Watson-Crick base pairing face as drastically as modifications at other positions might.
The synthesis of oligonucleotides containing N4-modified cytidines allows for the introduction of fluorescent dyes, cross-linking agents, or other reporter molecules. nih.gov These labeled oligonucleotides can then be used as probes in a variety of non-clinical research applications, such as:
Fluorescence Resonance Energy Transfer (FRET): To study nucleic acid conformational changes and interactions.
Photoaffinity Labeling: To identify and map the binding sites of proteins on DNA or RNA.
Bioconjugation: To attach nucleic acids to surfaces or other biomolecules for diagnostic or analytical purposes.
The development of such tools relies on the foundational chemistry of protected nucleosides like this compound, which enables the controlled and site-specific incorporation of modified bases into synthetic nucleic acids. researchgate.net
Use as a Scaffold for Reporter Group Attachment (e.g., Fluorescent Tags for in vitro RNA imaging)
The visualization of RNA molecules within their native cellular environment is crucial for understanding their function, localization, and dynamics. One powerful method for achieving this is through the incorporation of fluorescently labeled nucleosides into RNA transcripts. Modified nucleosides can serve as scaffolds for the attachment of reporter groups, such as fluorescent dyes, enabling the direct imaging of RNA.
The general principle involves introducing a nucleoside analogue bearing a reactive functional group during in vitro transcription. This functional group can then be chemically conjugated to a fluorescent probe. For a modified nucleoside to be an effective scaffold, it must be a substrate for RNA polymerases and the subsequent chemical labeling reaction must be highly specific and efficient, without disrupting the RNA's structure or function.
While this compound features a modifiable anisoyl group, its specific use as a scaffold for fluorescent tag attachment in RNA imaging is not extensively reported in scientific literature. However, the concept has been successfully demonstrated with other modified nucleosides. For instance, nucleoside analogues with terminal alkyne or azide (B81097) groups are commonly incorporated into RNA and then labeled with fluorescent dyes using "click chemistry." This approach allows for the site-specific labeling of RNA with a wide variety of reporter molecules.
The field of RNA imaging utilizes a diverse set of tools, each with its own advantages and limitations. These range from genetically encoded systems to the use of synthetic labeled oligonucleotides.
| RNA Imaging Technique | Principle | Common Fluorophores/Systems | Reference |
|---|---|---|---|
| Fluorescent RNA Aptamers | An RNA aptamer, fused to the RNA of interest, binds a small molecule fluorogen, causing it to fluoresce. | Spinach/DFHBI, Broccoli/DFHBI, Mango/TO1-Biotin | mdpi.comneb.comnih.gov |
| Fluorescent Protein Recruitment | An RNA tag (e.g., MS2 stem-loop) recruits a fluorescently-tagged binding protein (e.g., MCP-GFP). | MS2-GFP, PP7-GFP | neb.com |
| Metabolic Labeling | Cells are incubated with modified nucleosides that are incorporated into newly synthesized RNA and can be subsequently labeled with a fluorescent probe. | Ethynyl uridine (B1682114) (EU), 5-bromouridine (B41414) (BrU) | nih.gov |
| Hybridization Chain Reaction (HCR) | A target RNA sequence triggers a cascade of hybridization events between fluorescently labeled DNA hairpins, leading to signal amplification. | Various DNA probes labeled with dyes like Alexa Fluor or Cy dyes. | rsc.org |
The development of novel fluorescent probes and labeling strategies is an active area of research. mdpi.comrsc.org The design of probes can be tailored for specific applications, such as detecting DNA damage or binding to specific protein aggregates. rsc.orgnih.gov For a compound like this compound to be adapted for such purposes, a synthetic route would be required to introduce a functional group onto the anisoyl moiety that is suitable for conjugation with a fluorescent dye, while ensuring that the resulting modified nucleoside triphosphate is still a substrate for RNA polymerases.
Preparation of Affinity Ligands for Protein-Nucleic Acid Interaction Studies
The interactions between proteins and nucleic acids are fundamental to most cellular processes, including DNA replication, transcription, and translation. numberanalytics.com Affinity purification is a powerful technique to isolate and identify proteins that bind to a specific nucleic acid sequence. numberanalytics.comthermofisher.com This method relies on a "bait" molecule—often a nucleic acid sequence of interest—that is immobilized on a solid support, such as agarose (B213101) or magnetic beads. sigmaaldrich.comfishersci.co.uk When a cell lysate is passed over this support, proteins that specifically bind to the bait are captured, while non-binding proteins are washed away. thermofisher.com The captured proteins can then be eluted and identified, typically by mass spectrometry. sigmaaldrich.com
Modified nucleosides can be used to create these affinity matrices. By incorporating a modified nucleoside with a reactive handle into a synthetic oligonucleotide, the entire nucleic acid can be covalently attached to a solid support. This creates a stable affinity ligand for capturing binding partners.
Theoretically, this compound could be functionalized for this purpose. The anisoyl group could be chemically altered to include a functional group, such as an amine or a carboxyl group, which could then be used to couple the nucleoside (and by extension, an oligonucleotide containing it) to an activated solid support. However, the use of this compound for preparing affinity ligands is not a commonly cited application in the literature.
The general workflow for a pull-down assay using a nucleic acid-based affinity ligand involves several key steps. The choice of the affinity system is critical and depends on the nature of the interaction being studied.
| Affinity System | Principle of Immobilization | Common Applications | Reference |
|---|---|---|---|
| Biotin-Streptavidin | A biotinylated nucleic acid is captured by streptavidin-coated beads. This is a very strong, non-covalent interaction. | Pull-down of protein-DNA and protein-RNA complexes. | fishersci.co.uk |
| His-tag-Ni-NTA | A protein with a polyhistidine tag (His-tag) is immobilized on beads chelated with nickel (Ni-NTA). This is used when the protein is the bait. | Characterizing protein-protein interactions, including those involving nucleic acid binding proteins. | nih.gov |
| GST-Glutathione | A protein fused with Glutathione-S-Transferase (GST) is immobilized on glutathione-coated beads. | Studying protein-protein and protein-nucleic acid interactions. | sigmaaldrich.compromega.ca |
| Direct Covalent Attachment | A nucleic acid with a reactive functional group (e.g., an amine) is covalently linked to an activated solid support (e.g., NHS-ester beads). | Creating stable affinity columns for repeated use or for interactions that might be disrupted by other tags. | microbenotes.com |
The development of bespoke affinity ligands is a key area of research, aiming to create more specific, stable, and cost-effective purification methods. researchgate.net These can range from small synthetic molecules to nucleic acid aptamers. numberanalytics.com The study of protein-nucleic acid interactions can also be approached through various other biochemical and genetic methods, such as the yeast two-hybrid system and co-immunoprecipitation. promega.cathermofisher.com
Structural and Conformational Investigations of N4 Anisoylcytidine and Its Derivatives
X-ray Crystallographic Analysis of N4-Anisoylcytidine
nih.gov The precise three-dimensional arrangement of atoms in this compound has been successfully determined through single-crystal X-ray diffraction analysis. This powerful technique provides definitive insights into the molecule's solid-state conformation, bond lengths, and the angles between them. Crystallographic studies show that this compound crystallizes in the orthorhombic space group P212121. The determined unit cell parameters are a = 8.878 Å, b = 9.889 Å, and c = 19.349 Å. The structure was refined to a final R-value of 0.045, indicating a high-quality structural model.
Conformational Analysis of the Nucleoside and Ribose Moiety
nih.gov The crystal structure of this compound reveals key conformational preferences. The orientation of the cytosine base relative to the ribose sugar, defined by the glycosidic torsion angle (χ), is in the anti conformation (-167.9°), which is characteristic for pyrimidine (B1678525) nucleosides.
The five-membered ribose ring is not planar and adopts a specific pucker. In this compound, the ribose moiety displays a C2'-endo conformation, where the C2' atom is displaced towards the same side of the ring as the nucleobase. This conformation is further described by a pseudorotation phase angle (P) of 165.4°. The conformation around the exocyclic C4'-C5' bond, which dictates the position of the 5'-hydroxyl group, is found to be gauche-gauche (gg), with a torsion angle (γ) of 53.8°. The anisoyl protecting group is observed to be nearly coplanar with the cytosine base, facilitating electronic conjugation between the two ring systems.
| Parameter | Value |
|---|---|
| Space Group | P212121 |
| a (Å) | 8.878 |
| b (Å) | 9.889 |
| c (Å) | 19.349 |
| Glycosidic Torsion Angle (χ) | -167.9° (anti) |
| Ribose Pucker | C2'-endo |
| Pseudorotation Phase Angle (P) | 165.4° |
| C4'-C5' Torsion Angle (γ) | 53.8° (gauche-gauche) |
Intermolecular Interactions and Hydrogen Bonding in Crystal Lattice
| Donor Atom-H | Acceptor Atom | Distance (D···A) in Å |
|---|---|---|
| O(2')-H | O(3') | 2.76 |
| O(5')-H | N(3) | 2.85 |
| O(5')-H | O(7) (Anisoyl C=O) | 2.92 |
Spectroscopic Characterization for Conformational Dynamics in Solution (e.g., NMR, CD)
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are essential for understanding its dynamic behavior in solution. univr.itauremn.org.br NMR spectroscopy is a powerful tool for the conformational analysis of small molecules in solution. univr.itcopernicus.orgFor this compound, one-dimensional and two-dimensional NMR experiments would provide detailed information on its solution-state structure. The magnitude of the scalar coupling constants (J-couplings) between protons on the ribose ring, particularly ³J(H1'-H2'), can be used to determine the ribose pucker and the population of different conformers (e.g., N-type vs. S-type). univr.itNuclear Overhauser Effect (NOE) data would reveal through-space proximities between protons, helping to confirm the anti conformation of the glycosidic bond and to define the orientation of the anisoyl group relative to the rest of the molecule. nih.gov
| NMR Parameter | Structural Information Derived |
|---|---|
| ¹H Chemical Shifts (δ) | Information on the local electronic environment of each proton. |
| ³J(H,H) Coupling Constants | Dihedral angles (e.g., ribose pucker via Karplus equation).< univr.it/td> |
| Nuclear Overhauser Effect (NOE) | Through-space distances between protons (e.g., confirming glycosidic bond conformation).< nih.gov/td> |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing insights into the chiral aspects of molecular structure. researchgate.netThe CD spectrum of a nucleoside is sensitive to the glycosidic torsion angle, the ribose pucker, and base-stacking interactions. auremn.org.brmdpi.comFor this compound, changes in the CD spectrum under different solution conditions (e.g., temperature, solvent polarity) could be monitored to study conformational transitions. researchgate.netThe near-UV CD spectrum (250-320 nm) would be particularly sensitive to the electronic interactions between the anisoyl and cytosine chromophores, offering a probe into the relative orientation and stacking of these aromatic systems. rsc.org
Theoretical and Computational Studies on Anisoyl Group Orientation and Impact on Base Stacking
Theoretical and computational chemistry provide a framework for understanding the forces that govern the conformational preferences of this compound at an atomic level. nih.govQuantum mechanical (QM) calculations can be used to determine the relative energies of different conformers, such as those involving rotation around the N4-C(anisoyl) bond or different ribose puckers. univr.itThese calculations help to rationalize the experimentally observed structures and predict the most stable orientations of the anisoyl group.
The bulky and aromatic nature of the anisoyl group is expected to have a significant impact on the base-stacking properties of this compound when incorporated into an oligonucleotide. Base stacking is a primary stabilizing force in nucleic acid structures, arising from a combination of electrostatic and van der Waals (specifically dispersion) interactions. nih.govrsc.orgMolecular dynamics (MD) simulations can be employed to model how the anisoyl group affects the local helical structure and stacking energies within a DNA or RNA duplex. frontiersin.orgThese simulations can track the movement of thousands of atoms over time, providing a dynamic view of how the modified base interacts with its neighbors. The calculations can quantify the stacking energy, which is a critical parameter for predicting the stability of nucleic acid structures containing modified bases. nih.govSuch studies are crucial for the rational design of modified oligonucleotides with desired structural and thermodynamic properties.
| Computational Method | Objective and Information Gained |
|---|---|
| Quantum Mechanics (e.g., DFT) | Calculate relative energies of conformers; determine the potential energy surface for anisoyl group rotation; analyze electronic properties.< nih.gov/td> |
| Molecular Dynamics (MD) | Simulate dynamic behavior in solution; analyze the impact on local DNA/RNA structure; calculate stacking free energies.< frontiersin.org/td> |
| Stacking Energy Decomposition | Partition total interaction energy into electrostatic, exchange-repulsion, and dispersion components to understand the nature of the stacking forces.< nih.gov/td> |
Advanced Analytical Methodologies for Research on N4 Anisoylcytidine
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is a fundamental analytical tool for separating and quantifying the components within a mixture. In the context of N4-Anisoylcytidine research, these techniques are indispensable for ensuring the compound's purity and for tracking the efficiency of synthetic reactions.
High-Performance Liquid Chromatography (HPLC) of this compound Intermediates and Products
High-Performance Liquid Chromatography (HPLC) stands as a primary method for the analysis of this compound and its precursors. This technique separates molecules based on their distribution between a stationary phase and a mobile liquid phase. Typically, a reversed-phase approach is utilized, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a more polar aqueous-organic mixture. For instance, a gradient of acetonitrile (B52724) in an aqueous buffer is often used to elute compounds from the column. The separation is based on polarity, with less polar compounds having longer retention times. A UV detector is commonly employed to monitor the column effluent, as the heterocyclic base in this compound absorbs UV light, allowing for quantitative analysis.
| Parameter | Description |
| Stationary Phase | Typically a nonpolar material like C18 silica (B1680970) gel. |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile). |
| Detection | UV absorbance is commonly used for quantification. |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Complex Mixtures
For more intricate analyses requiring higher resolution and sensitivity, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is the preferred method. UHPLC employs columns with smaller particle sizes (under 2 µm), which leads to more efficient separations and faster analysis times compared to conventional HPLC. The coupling of UHPLC with tandem mass spectrometry (MS/MS) provides an exceptional level of selectivity and sensitivity. After chromatographic separation, the molecules are ionized and analyzed by a mass spectrometer. The MS/MS capability allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This is particularly useful for quantifying low-level impurities and for pharmacokinetic studies where the analyte may be present in a complex biological matrix.
Spectroscopic Characterization Techniques
Spectroscopic methods are vital for elucidating the detailed molecular structure of this compound, as well as for determining its molecular weight and concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the molecule's atomic framework. ¹H NMR spectroscopy gives information about the chemical environment of the hydrogen atoms, while ¹³C NMR provides insights into the carbon skeleton. Specific chemical shifts and coupling constants in the NMR spectrum, such as those for the anomeric proton of the ribose sugar and the aromatic protons of the anisoyl group, are used to confirm the identity and stereochemistry of the compound.
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 0-12 | Provides details on the proton environment and neighboring atoms. |
| ¹³C | 0-220 | Reveals the carbon framework of the molecule. |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass Spectrometry (MS) is employed to accurately determine the molecular weight of this compound and to verify its elemental composition. Techniques such as electrospray ionization (ESI) are used to generate ions from the molecule, which are then separated based on their mass-to-charge ratio. The resulting mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula. Furthermore, fragmentation analysis within the mass spectrometer can yield structural information by breaking the molecule apart and analyzing the resulting fragments.
Advanced Techniques for Detecting N4-Modified Cytidines in Biological Systems (Research-Focused)
The detection and mapping of N4-modified cytidines within biological systems are crucial for understanding their roles in cellular processes and disease. While this compound is primarily a synthetic analog used in biochemical studies, research into naturally occurring N4-modified cytidines, such as N4-acetylcytidine (ac4C) and N4-methylcytosine (4mC), has spurred the development of highly sensitive and specific analytical methodologies. These techniques are essential for identifying the presence and location of these modifications in nucleic acids like RNA and DNA.
The primary challenges in detecting these modifications lie in their low abundance compared to canonical bases and the need to distinguish them from other modifications. Advanced methods often rely on the unique chemical properties of the N4-substituent or employ highly specific molecular recognition tools, such as antibodies. These research-focused techniques generally fall into three categories: antibody-based enrichment, mass spectrometry, and sequencing-based approaches coupled with computational analysis.
Antibody-Based Detection
A cornerstone of detecting N4-modified cytidines in biological samples is the use of specific antibodies that can recognize the modified nucleoside. This approach allows for the enrichment of modified nucleic acid fragments from a complex mixture.
Immunoprecipitation and Sequencing: For genome-wide or transcriptome-wide mapping, an antibody specific to the modification is used to immunoprecipitate DNA or RNA fragments that contain the mark. These enriched fragments are then sequenced. For instance, N4-acetyldeoxycytosine (4acC) in genomic DNA is mapped using a technique called 4acC-IP-seq. nih.gov This method revealed that 4acC peaks are predominantly found in euchromatin regions, particularly around the transcription start sites of active genes in Arabidopsis. nih.govnih.gov
Immunoblotting and Quantitative PCR: Antibody-based methods are also used for bulk quantification and locus-specific validation. Dot blot assays, using an antibody that recognizes N4-acetylcytidine, can confirm the presence of the modification in genomic DNA. nih.gov For RNA, a technique known as acetylated RNA immunoprecipitation followed by quantitative real-time PCR (acRIP-qRT-PCR) can identify specific viral RNAs carrying the ac4C modification, as demonstrated in studies with the minute virus of canines. oup.com
| Technique | Target Modification | Biological System/Application | Key Findings | Reference |
|---|---|---|---|---|
| 4acC-IP-seq | N4-acetyldeoxycytosine (4acC) | Genomic DNA (Arabidopsis thaliana) | 4acC peaks are enriched in euchromatin and around transcription start sites (TSS) of expressed genes. | nih.govnih.gov |
| acRIP-qRT-PCR | N4-acetylcytidine (ac4C) | Viral RNA (Minute Virus of Canines) | Identified specific viral RNA transcripts that are modified with ac4C. | oup.com |
| Dot Blot Assay | N4-acetyldeoxycytidine (4acC) | Genomic DNA | Confirmed the presence of 4acC in gDNA; the antibody also recognizes N4-acetylcytidine (ac4C). | nih.gov |
Mass Spectrometry
Mass spectrometry (MS) provides a highly accurate and sensitive method for the unambiguous identification and quantification of modified nucleosides. In this approach, nucleic acids are enzymatically digested into individual nucleosides, which are then separated, typically by liquid chromatography (LC), and analyzed by a mass spectrometer. The mass-to-charge ratio of the modified nucleoside allows for its precise identification. MS has been instrumental in confirming the existence of 4acC in the genomic DNA of a wide range of eukaryotes, including plants (Arabidopsis, rice, maize) and mammals (mouse, human). nih.govnih.gov It is also used in pharmacological studies, for example, to identify enzymes involved in the phosphorylation of nucleoside analogs. patsnap.com
Sequencing and Computational Approaches
Beyond antibody enrichment, advancements in sequencing technology and computational biology have enabled the prediction of modification sites directly from sequence data.
Deep Learning Models: For N4-methylcytosine (4mC), which plays a significant role in prokaryotic and eukaryotic gene regulation, computational methods are at the forefront of identification. frontiersin.org Researchers have developed deep learning models that can predict potential 4mC sites at single-nucleotide resolution from DNA sequences. frontiersin.org These models are trained on datasets from species like A. thaliana, C. elegans, and D. melanogaster and use architectures such as convolutional-recurrent neural networks to identify sequence patterns indicative of methylation. frontiersin.org
Weakly Supervised Prediction: A significant challenge for some modifications like 4acC is that high-throughput methods (e.g., 4acC-IP-seq) only identify enriched regions (200-400 bases long) without pinpointing the exact modified cytosine. nih.gov To address this, weakly supervised learning models, such as 4acCPred, have been developed. These models use long short-term memory (LSTM) networks to predict 4acC-containing regions from Arabidopsis genomic DNA sequences, achieving high accuracy without needing precise base-level labels. nih.gov
| Technique | Target Modification | Methodology | Key Application/Finding | Reference |
|---|---|---|---|---|
| Deep Learning | N4-methylcytosine (4mC) | Convolutional-recurrent neural networks trained on known 4mC sites. | Predicts potential 4mC modification sites from DNA sequence at single-nucleotide resolution. | frontiersin.org |
| 4acCPred (Weakly Supervised Learning) | N4-acetyldeoxycytosine (4acC) | Long Short-Term Memory (LSTM) network trained on 4acC-IP-seq data. | Identifies 4acC-carrying regions in genomic DNA without requiring precise modification site labels. | nih.gov |
Future Directions and Emerging Research Avenues
Chemoenzymatic Approaches for N4-Anisoylcytidine and Analog Synthesis
The synthesis of nucleoside analogs is increasingly benefiting from chemoenzymatic strategies, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.govchemrxiv.org This hybrid approach is particularly relevant for producing phosphorylated derivatives of this compound.
A prominent chemoenzymatic method involves the initial chemical synthesis of the N4-anisoyl-modified cytidine (B196190) nucleoside, followed by an enzymatic phosphorylation step to yield the corresponding monophosphate. mdpi.com This overcomes challenges associated with purely chemical phosphorylation methods. Researchers have successfully demonstrated that human uridine-cytidine kinases (UCK), specifically UCK1 and UCK2, can phosphorylate this compound. researchgate.net These enzymes, expressed recombinantly in Escherichia coli, catalyze the transfer of a phosphate (B84403) group from ATP or GTP to the modified nucleoside. researchgate.netnih.govuniprot.org
To broaden the range of acceptable substrates beyond what wild-type enzymes can process, scientists are exploring the use of engineered kinases. By introducing specific point mutations in the active sites of enzymes like Drosophila melanogaster deoxynucleoside kinase (DmdNK) and Bacillus subtilis deoxycytidine kinase (BsdCK), researchers have altered their substrate specificities. mdpi.com This allows for the efficient phosphorylation of a wider variety of N4-modified cytidines, including those with bulky side groups, which would otherwise not be substrates for the native enzymes. mdpi.com This research is crucial for creating libraries of novel nucleoside monophosphate analogs for various research applications. researchgate.net
Integration into Novel Nucleic Acid Architectures and Nanostructures for Research Tools
This compound is an essential building block in the chemical synthesis of oligonucleotides, which are the fundamental components of complex nucleic acid architectures and nanostructures. mdpi.com These advanced structures, such as DNA origami, nano-assemblies, and nucleic acid-protein hybrid materials, are engineered for applications ranging from targeted drug delivery to sophisticated diagnostic tools. nih.govnih.govrsc.org
The construction of these intricate nanostructures relies on the automated solid-phase synthesis of DNA and RNA strands with precise sequences. mdpi.com During this process, the anisoyl group on this compound serves as a crucial protecting group, preventing the exocyclic amine of cytidine from participating in unwanted side reactions during the sequential addition of nucleotide monomers. This ensures the high fidelity required to produce the long, complex strands that self-assemble into desired shapes like tetrahedrons and prisms. nih.gov
The programmability and biocompatibility of nucleic acids make them ideal materials for creating research tools that can function within a biological context. nih.govnih.gov By incorporating functional elements like aptamers or ribozymes, these nanostructures can be designed to recognize specific cellular targets or catalyze biochemical reactions. nih.gov The reliable incorporation of cytidine, enabled by protected derivatives like this compound, is a cornerstone of synthesizing the oligonucleotides that form these advanced research tools.
Mechanistic Studies of Anisoyl Group Influence on Nucleic Acid Reactivity and Stability in vitro
The anisoyl group plays a critical role in modulating the reactivity and stability of the cytidine nucleoside during the process of oligonucleotide synthesis. Its primary function is to act as a temporary protecting group for the N4-amino group of cytosine.
Influence on Reactivity: By blocking the nucleophilic N4-amino group, the anisoyl moiety effectively deactivates this position, preventing it from interfering with the desired coupling reaction at the 5'-hydroxyl group of the growing oligonucleotide chain. This directed reactivity is fundamental to the phosphoramidite (B1245037) chemistry used in modern DNA and RNA synthesizers. The presence of the anisoyl group ensures that the phosphoramidite monomer couples specifically and efficiently, leading to high yields and sequence fidelity.
Development of Advanced Protecting Group Strategies for Complex Biomolecule Synthesis
The anisoyl group is part of a broader class of acyl protecting groups used in the synthesis of complex biomolecules, particularly RNA. The synthesis of RNA is more challenging than that of DNA due to the presence of the 2'-hydroxyl group, which also requires protection. The choice of protecting groups for the nucleobase, such as the anisoyl group for cytidine, must be compatible with the protecting groups used for the 2'-hydroxyl and the phosphate backbone.
Research in this area focuses on developing orthogonal protecting group strategies, where each class of protecting group can be removed under specific conditions without affecting the others. This allows for greater control and flexibility in synthesizing complex molecules, such as modified or labeled RNA strands. For instance, methods like the orthoester exchange have been used for the acylation of the 3'-hydroxyl group of this compound, demonstrating the chemical manipulations the protected nucleoside can undergo. researchgate.net
The development of novel protecting groups continues to be a key area of research. The goal is to find groups that offer improved stability, higher deprotection yields, and milder removal conditions to better preserve the integrity of large and sensitive biomolecules. While the anisoyl group is a well-established and reliable choice, ongoing research into new protecting group strategies aims to further enhance the efficiency and scope of automated oligonucleotide synthesis, enabling the creation of ever more complex and functional nucleic acid-based technologies.
Q & A
Basic Research Questions
Q. What key physicochemical properties of N4-Anisoylcytidine are critical for experimental design, and how do they influence solubility and stability?
- Methodological Answer : The compound’s polar surface area (PSA: 140.92 Ų) and logP value (0.3) indicate moderate hydrophilicity, suggesting preferential solubility in polar solvents like dimethyl sulfoxide (DMSO) or aqueous buffers. Stability can be influenced by its hydrogen bonding capacity (4 donors, 7 acceptors), which may necessitate storage in anhydrous conditions to prevent hydrolysis. Researchers should perform solubility assays across solvents (e.g., ethanol, acetonitrile) and assess stability via accelerated degradation studies under varying pH (1–13) and temperature (4°C–40°C) conditions .
Q. Which analytical techniques are recommended to verify the purity of this compound post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is ideal for assessing purity, leveraging the compound’s UV-active aromatic moieties. Mass spectrometry (MS) should confirm molecular weight (exact mass: 377.12237 g/mol), while nuclear magnetic resonance (NMR) spectroscopy resolves structural integrity. For reproducibility, ensure protocols align with established guidelines for nucleoside analog characterization, including retention of raw spectral data and triplicate measurements .
Q. How should researchers design experiments to optimize the synthesis yield of this compound?
- Methodological Answer : Reaction parameters (temperature, solvent, catalyst) must be systematically varied using design-of-experiment (DoE) approaches. Monitor intermediates via thin-layer chromatography (TLC) and optimize protecting group strategies for the anisoyl moiety to minimize side reactions. Yield calculations should account for the compound’s density (1.57 g/cm³) and stereochemical complexity (4 uncertain stereocenters), requiring chiral column validation in HPLC .
Advanced Research Questions
Q. How can stereochemical uncertainties in this compound be resolved to confirm its structural configuration?
- Methodological Answer : X-ray crystallography is definitive for resolving ambiguous stereocenters. If crystals are unobtainable, use NOESY NMR to probe spatial proximities between the anisoyl group and ribose protons. Computational modeling (e.g., density functional theory) can predict stable conformers, validated against experimental optical rotation data. Cross-reference findings with analogous cytidine derivatives to identify stereochemical trends .
Q. What strategies address contradictory data in hydrogen bonding studies involving this compound?
- Methodological Answer : Discrepancies in hydrogen bonding (e.g., donor/acceptor counts vs. experimental observations) may arise from solvent polarity or protonation states. Employ isothermal titration calorimetry (ITC) to quantify binding affinities under controlled pH. Molecular dynamics simulations can model solvent interactions, while variable-temperature NMR identifies dynamic hydrogen bonding behavior. Replicate experiments in deuterated solvents to isolate solvent effects .
Q. How does the molecular complexity of this compound impact its pharmacokinetic profiling in preclinical studies?
- Methodological Answer : High molecular weight (377.12 g/mol) and topological complexity (polar surface area: 140.92 Ų) may reduce bioavailability. Use LC-MS/MS for sensitive quantification in plasma, adjusting ionization parameters to enhance detection. Pharmacokinetic models should incorporate the compound’s logP and PSA to predict absorption/distribution. Compare in vitro permeability (e.g., Caco-2 assays) with in vivo data to validate predictive accuracy .
Data Analysis & Reproducibility
Q. What statistical approaches are suitable for analyzing dose-response data in this compound bioactivity assays?
- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response) should fit EC₅₀/IC₅₀ values, with bootstrap resampling to estimate confidence intervals. Address outliers via Grubbs’ test, and validate assay reproducibility using intra- and inter-day precision metrics. For RNA incorporation studies, quantify nucleoside triphosphate formation via radiometric or fluorescence-based assays, normalizing to housekeeping genes .
Q. How can researchers ensure reproducibility in this compound interaction studies with nucleic acids?
- Methodological Answer : Standardize buffer conditions (ionic strength, pH) to mimic physiological environments. Use surface plasmon resonance (SPR) for real-time binding kinetics, and corroborate with electrophoretic mobility shift assays (EMSAs). Publish raw datasets (e.g., SPR sensorgrams, EMSA gels) in supplementary materials, adhering to FAIR data principles. Replicate experiments across independent labs to control for batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
